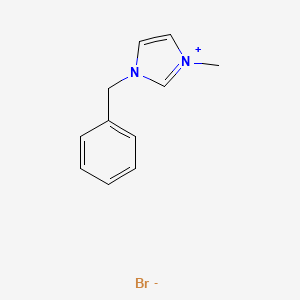

1-Benzyl-3-methylimidazolium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BrH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLZTUCAWYJIMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques for 1 Benzyl 3 Methylimidazolium Bromide

Conventional Synthetic Routes: N-Methylimidazole and Benzyl (B1604629) Bromide Reactivity.nih.goviucr.org

The most common and straightforward method for synthesizing 1-benzyl-3-methylimidazolium (B1249132) bromide is the direct reaction between N-methylimidazole and benzyl bromide. nih.goviucr.org This reaction is a classic example of N-alkylation, where the lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. The result is the formation of the 1-benzyl-3-methylimidazolium cation and a bromide anion. nih.govresearchgate.net

This synthetic approach is valued for its high efficiency and the relative ease of execution, often resulting in high yields of the target compound. nih.goviucr.org The reaction typically proceeds readily under ambient conditions, making it a practical choice for laboratory-scale synthesis. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-benzyl-3-methylimidazolium bromide. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

Ethyl acetate (B1210297) is a commonly employed solvent for this synthesis. nih.goviucr.org Its use facilitates the reaction by providing a suitable medium for the reactants and allowing for easy separation of the product, which often precipitates out of the solution as it forms. nih.gov Research has shown that adding benzyl bromide to a vigorously stirred solution of N-methylimidazole in ethyl acetate at room temperature leads to the formation of a turbid solution within minutes, indicating product precipitation. nih.goviucr.org Stirring the mixture overnight at room temperature is a typical procedure to ensure the reaction goes to completion. nih.goviucr.org

The table below summarizes a typical set of reaction conditions for this synthesis.

| Parameter | Value | Reference |

| Reactant 1 | N-methylimidazole | nih.goviucr.org |

| Reactant 2 | Benzyl bromide | nih.goviucr.org |

| Solvent | Ethyl acetate | nih.goviucr.org |

| Temperature | Room temperature | nih.goviucr.org |

| Reaction Time | Overnight | nih.goviucr.org |

Scaling up the synthesis of this compound from milligram to multi-gram quantities requires careful consideration of several factors to maintain efficiency and safety. One of the primary considerations is heat management. Although the reaction is often conducted at room temperature, the quaternization reaction can be exothermic. On a larger scale, this heat generation can become significant, potentially leading to side reactions or solvent boiling if not properly controlled. Therefore, adequate cooling and monitoring of the reaction temperature are essential.

Another important aspect is the efficiency of mixing. As the scale increases, ensuring homogenous mixing of the reactants becomes more challenging. Vigorous stirring is necessary to maintain a uniform reaction environment and to facilitate the precipitation of the product. nih.goviucr.org The rate of addition of benzyl bromide may also need to be adjusted to control the reaction rate and heat generation.

Finally, the work-up procedure, including washing and drying the product, must be scaled appropriately. The volume of solvent used for washing needs to be increased proportionally to effectively remove any unreacted starting materials and impurities. nih.goviucr.org Drying the final product under vacuum is a common practice to remove residual solvent and obtain a pure, dry powder. nih.goviucr.org A reported multi-gram scale synthesis yielded 13.1 g (85%) of the product, demonstrating the feasibility of laboratory scale-up. nih.goviucr.org

Advanced Synthetic Approaches and Process Intensification

While the conventional method is effective, research into advanced synthetic approaches aims to improve reaction efficiency, reduce reaction times, and enhance the sustainability of the process.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of various imidazolium-based ionic liquids, offering significant advantages over conventional heating methods. nih.gov Studies on related imidazolium (B1220033) bromides have shown that microwave irradiation can dramatically shorten reaction times and, in some cases, improve yields. nih.gov For instance, the synthesis of certain imidazolium bromides under microwave conditions (300 W, 80 °C) resulted in satisfactory yields in significantly less time compared to conventional heating. nih.gov This eco-friendly technology simplifies handling and processing. nih.gov The application of microwaves as a heating source can increase reaction speed, yield, and selectivity for a wide range of organic and inorganic reactions. researchgate.net

The table below compares conventional and microwave-assisted synthesis for a model imidazolium bromide, highlighting the potential for process intensification.

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional | 24 hours | Good | nih.gov |

| Microwave-Assisted | 15 minutes | Excellent | nih.gov |

While specific data for the microwave-assisted synthesis of this compound is not detailed in the provided context, the successful application of this technique to structurally similar compounds suggests its high potential for this specific synthesis as well. nih.govresearchgate.netrsc.org

A general and direct method for the synthesis of imidazolium ionic liquids has been developed using orthoesters as alkylating agents. rsc.org This approach involves the direct alkylation of imidazole derivatives in the presence of an acid. rsc.org This method provides a pathway to produce halide-free ionic liquids, which can be advantageous in certain applications where the presence of halide ions is undesirable. The use of orthoesters as the alkyl donor represents an alternative to the more common alkyl halides. rsc.org This method's applicability to a range of imidazole derivatives suggests it could be adapted for the synthesis of 1-benzyl-3-methylimidazolium salts, although specific examples for this compound are not provided in the search results.

Purification Strategies for High-Purity this compound.nih.goviucr.orggoogle.com

Obtaining high-purity this compound is essential for its application in research and industry. The primary purification method following its synthesis involves washing the crude product with a suitable solvent and subsequent drying.

After the reaction is complete and the product has precipitated, it is typically collected by filtration. The solid product is then washed several times with fresh portions of the reaction solvent, such as ethyl acetate, to remove any unreacted N-methylimidazole, benzyl bromide, and other soluble impurities. nih.goviucr.org

Following the washing steps, the product must be thoroughly dried to remove any residual solvent. Drying in a vacuum oven at an elevated temperature (e.g., 90°C) is a common and effective method to ensure all volatile components are removed. nih.goviucr.org The final product is often a transparent, supercooled, highly viscous liquid or a white solid, depending on its purity and the ambient temperature. nih.goviucr.orgresearchgate.net For some related imidazolium salts, purification techniques such as treatment with decolorizing charcoal to remove colored impurities and filtration through a plug of silica (B1680970) have been employed to achieve higher purity. google.com

Crystallization Techniques for Single Crystal Growth

The growth of single crystals of this compound is essential for definitive structural elucidation via X-ray crystallography.

Detailed research findings have shown that single crystals of the title compound can be obtained directly from a pure, liquid sample of the compound itself. researchgate.netnih.gov This method relies on the substance's property of being a supercooled, highly viscous liquid at room temperature. iucr.orgresearchgate.net The process involves leaving the pure liquid undisturbed for a prolonged period, typically several weeks, during which spontaneous crystallization and growth of single crystals occur. iucr.orgresearchgate.netnih.gov

This technique of growing crystals directly from the melt or a supercooled liquid is a form of melt crystallization. researchgate.net Melt crystallization is a technique well-suited for the purification of ionic liquids and is based on cooling a melt in a controlled manner to crystallize a fraction of it. researchgate.net For this compound, the slow crystallization from its highly viscous, supercooled state allows for the formation of well-ordered single crystals suitable for diffraction studies. iucr.orgnih.gov

The resulting crystals of this compound are characterized by discrete 1-benzyl-3-methylimidazolium cations and bromide anions. iucr.orgnih.gov The crystal structure reveals two unique ion pairs in the asymmetric unit of the orthorhombic unit cell. iucr.orgresearchgate.netnih.gov A key structural feature is the presence of short C—H⋯Br contacts. iucr.orgnih.gov

The table below presents selected crystallographic data for this compound.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Asymmetric unit | 2 unique ion pairs |

| Angle between phenyl and imidazolium ring (Cation 1) | 84.02 (7)° |

| Angle between phenyl and imidazolium ring (Cation 2) | 80.47 (7)° |

| Shortest C—H⋯Br contact | 2.740 Å |

| Data sourced from single-crystal X-ray diffraction studies. iucr.orgresearchgate.netnih.gov |

Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 3 Methylimidazolium Bromide Systems

Spectroscopic Investigations of Molecular Structure and Interactions

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Signatures

The vibrational and electronic properties of 1-benzyl-3-methylimidazolium (B1249132) bromide can be characterized using Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, which provide insight into the molecular structure and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of an imidazolium-based ionic liquid is typically characterized by vibrations of the imidazolium (B1220033) ring, the attached alkyl and benzyl (B1604629) groups, and their interactions with the bromide anion. While a specific spectrum for 1-benzyl-3-methylimidazolium bromide is not publicly available, the expected absorption bands can be inferred from studies on structurally similar compounds like 1-butyl-3-methylimidazolium bromide ([BMIM]Br). researchgate.netresearchgate.net The key vibrational modes include C-H stretching of the imidazolium ring and the alkyl/benzyl chains, as well as C-N and C=N stretching within the heterocyclic ring.

The imidazolium C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. researchgate.net The C-H stretching modes of the methyl and benzyl groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net The vibrations of the imidazolium ring skeleton, which are sensitive to the intermolecular environment, are generally observed in the fingerprint region (below 1600 cm⁻¹). For instance, the C=N stretching vibration is often found around 1570 cm⁻¹, while C-N stretching appears near 1170 cm⁻¹. researchgate.net

Interactive Data Table: Representative IR Absorption Bands for Imidazolium Bromide Salts

Note: This table is based on data from similar imidazolium bromide compounds and represents expected values for this compound.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| ~3150, ~3100 | Imidazolium Ring C-H | Stretching | researchgate.net |

| ~2960, ~2870 | Alkyl/Benzyl Group C-H | Stretching | researchgate.net |

| ~1570 | Imidazolium Ring (C=N) | Stretching | researchgate.netresearchgate.net |

| ~1170 | Imidazolium Ring C-N | Stretching | researchgate.net |

| ~750 - ~700 | Aromatic C-H (Benzyl) | Out-of-plane Bend | |

| Below 700 | Imidazolium Ring | Bending | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. For this compound, two primary chromophores are expected to absorb in the UV region: the imidazolium ring and the benzyl group's phenyl ring. Imidazolium cations typically exhibit absorption bands in the low UV region. researchgate.net The benzyl group, containing a phenyl ring, will display characteristic absorptions related to π → π* transitions. These are typically seen as a strong band around 200-220 nm and a weaker, structured band (the B-band or benzenoid band) around 260 nm. The combination of these chromophores would result in a UV-Vis spectrum dominated by these transitions.

X-ray Photoelectron Spectroscopy (XPS) for Interaction Analysis in Composites

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine elemental composition and chemical states of the top few nanometers of a material. For ionic liquids like this compound, especially when incorporated into composite materials, XPS provides critical insights into the interactions between the ionic liquid and the host matrix.

The analysis focuses on the binding energies of core-level electrons (e.g., C1s, N1s, Br3d), which are sensitive to the local chemical environment. Shifts in these binding energies can reveal changes in electron density resulting from cation-anion interactions, as well as interactions with the composite's substrate. For example, in a composite of an imidazolium bromide ionic liquid with a zeolite, varying degrees of electrostatic interaction between the ionic liquid and the zeolite framework were revealed by XPS. mdpi.com

In a hypothetical composite containing this compound, one would analyze the high-resolution spectra of key elements:

C1s Spectrum: The carbon spectrum is complex, with distinct peaks for the aliphatic carbons (methyl, benzyl CH₂), the aromatic carbons of the phenyl ring, and the carbons of the imidazolium ring. The imidazolium carbon bonded to two nitrogen atoms (C2) typically appears at the highest binding energy. Changes in these peak positions upon composite formation would indicate specific interactions with the matrix.

N1s Spectrum: The two nitrogen atoms in the imidazolium ring are in slightly different chemical environments, which can sometimes lead to a broadened or asymmetric N1s peak. The binding energy of N1s is sensitive to the strength of the cation-anion interaction; a stronger interaction typically leads to a higher binding energy.

Br3d Spectrum: The binding energy of the bromide anion provides direct information about its interaction with the cation and the composite matrix.

Interactive Data Table: Representative XPS Binding Energies for Imidazolium-Based Ionic Liquids

Note: These are typical binding energy ranges. Specific values for this compound may vary.

| Core Level | Component | Typical Binding Energy (eV) | Information Provided |

| C1s | Aliphatic (Methyl, Benzyl CH₂) | ~285.0 eV | Indicates the hydrocarbon backbone of the cation. |

| C1s | Imidazolium Ring & Aromatic (Phenyl) | 286.0 - 287.0 eV | Reflects the electronic environment of the rings. |

| C1s | N-C-N (Imidazolium C2) | 287.0 - 288.0 eV | Highly sensitive to cation-anion interactions. |

| N1s | Imidazolium Nitrogens | 401.0 - 402.5 eV | Reveals the charge distribution on the cation. |

| Br3d | Bromide Anion | ~68-69 eV | Indicates the anionic environment and interactions. |

Thermal Analysis Techniques for Structural Integrity and Decomposition Studies

Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. For ionic liquids, TGA is essential for determining the maximum operating temperature and understanding the degradation mechanism.

A study on 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which shares the same cation ([BZMIM]) as the title compound, provides significant insight into its thermal behavior. researchgate.net The thermal stability was assessed at various heating rates in a nitrogen atmosphere. The results showed that the decomposition temperature is dependent on the heating rate, a common characteristic for kinetically controlled thermal events. As the heating rate increased, the onset decomposition temperature (T_onset_) also increased. The study identified that the material could enter a runaway reaction if temperatures exceed 270°C. researchgate.netpku.edu.cn

For imidazolium bromides specifically, TGA studies on similar compounds like 1-n-butyl-3-methylimidazolium bromide have shown that the ionic liquid can exhibit significant vaporization with increasing temperature, and in some cases, this occurs without obvious decomposition. acs.org The thermal stability of ionic liquids is highly dependent on the nature of the anion. nih.gov Halide anions like bromide generally lead to lower thermal stability compared to larger, non-coordinating anions like bis(trifluoromethylsulfonyl)imide. Therefore, this compound would be expected to have a lower onset of mass loss than its [TF₂N]⁻ counterpart.

Kinetic analysis of TGA data allows for the calculation of activation energy (Ea) for the decomposition process, which quantifies the energy barrier for the degradation reaction.

Interactive Data Table: Thermal Decomposition Data for [BZMIM][TF₂N] from TGA

Data extracted from a study on 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. researchgate.net

| Heating Rate (°C/min) | Onset Temperature (T_onset) (°C) | Peak Decomposition Temperature (°C) |

| 1.0 | ~350 | ~390 |

| 2.0 | ~360 | ~400 |

| 4.0 | ~370 | ~410 |

| 8.0 | ~380 | ~420 |

| 10.0 | ~385 | ~425 |

Differential Scanning Calorimetry (DSC) for Phase Behavior in Ionic Liquids

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and analyze thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a melting point (m.p.) of 72°C has been reported. researchgate.netresearchgate.net It is also described as a supercooled, highly viscous liquid at ambient conditions, meaning it can remain in a liquid state below its equilibrium melting point. researchgate.netresearchgate.net This behavior is common for ionic liquids and is readily studied by DSC.

A typical DSC analysis would involve heating the sample to observe the melting endotherm and then cooling it to observe crystallization. For a substance that readily supercools, the crystallization exotherm upon cooling may occur at a much lower temperature than the melting point, or it may not appear at all if the cooling is sufficiently rapid, leading to the formation of a glass. Upon subsequent heating, a glass transition (T_g_)—a second-order phase transition characterized by a step change in the heat capacity—would be observed, followed by a potential cold crystallization exotherm and finally the melting endotherm.

DSC studies on similar compounds, such as 1-butyl-3-methylimidazolium bromide, show these characteristic transitions, including a glass transition and a melting peak, confirming the complex phase behavior typical of imidazolium-based ionic liquids.

Interactive Data Table: Phase Transition Data for this compound

| Thermal Transition | Temperature (°C) | Method | Description | Reference |

| Melting Point (T_m) | 72 | Visual/m.p. apparatus | Transition from solid to liquid state. | researchgate.netresearchgate.net |

| Physical State | Supercooled Liquid | Observation | Remains liquid at ambient temperature, below its official melting point. | researchgate.netresearchgate.net |

| Glass Transition (T_g_) | Not Reported | DSC | Expected for a supercooled liquid upon cooling. Represents the amorphous solid state. |

Mechanistic and Theoretical Investigations of 1 Benzyl 3 Methylimidazolium Bromide Chemistry

Reaction Mechanism Elucidation in Catalytic Cycles

The catalytic activity of 1-benzyl-3-methylimidazolium (B1249132) bromide ([BZMIM]Br) in organic synthesis is rooted in the synergistic action of its constituent cation and anion. In catalytic cycles, the imidazolium (B1220033) cation often serves as a Lewis acid or a hydrogen bond donor, while the bromide anion can act as a nucleophile or a hydrogen bond acceptor. Mechanistic studies on similar imidazolium-based ionic liquids suggest that they can facilitate reactions by forming unique intermediates with reactant molecules. For instance, in the dehydration of alcohols, related ionic liquids have been shown to enable hydrogen transfer via hydrogen bonding, which is crucial for the catalytic process researchgate.net.

Electrophilic activation is a key feature of catalysis by 1-benzyl-3-methylimidazolium bromide. The most acidic protons on the 1-benzyl-3-methylimidazolium cation are located on the imidazolium ring, particularly at the C2 position. These protons can form hydrogen bonds with substrates, enhancing their electrophilicity and making them more susceptible to nucleophilic attack. This interaction is a primary mode of electrophilic activation.

Hydrogen bonding is a fundamental contributor to the catalytic efficacy of [BZMIM]Br. The molecular structure of solid this compound is characterized by discrete cations and bromide anions connected through a network of short C—H⋯Br contacts nih.govresearchgate.net. The shortest of these contacts has been measured at 2.740 Å, which is less than the sum of the van der Waals radii of hydrogen and bromine (3.0 Å), indicating a significant hydrogen-bonding interaction nih.gov. This inherent capacity for hydrogen bonding persists in the liquid state and is central to its catalytic mechanism. By donating hydrogen bonds, the imidazolium cation can polarize and activate electrophiles. Simultaneously, the bromide anion can accept hydrogen bonds from a substrate (e.g., an alcohol), increasing its nucleophilicity and facilitating its participation in the reaction researchgate.netrsc.org. This cooperative hydrogen-bonding network effectively organizes the reactants within the ionic liquid environment, orienting them for a successful reaction.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and behavior of this compound at a molecular level. These methods offer insights into its electronic structure, intermolecular interactions, and dynamic behavior, which are often difficult to obtain through experimental means alone. Techniques such as molecular dynamics simulations and quantum chemical calculations are employed to build a comprehensive understanding of the ionic liquid's role in chemical processes.

Molecular dynamics (MD) simulations are widely used to study the structure and dynamics of imidazolium-based ionic liquids. nih.gov These simulations model the system as a collection of atoms interacting through a defined force field, allowing researchers to observe the material's behavior over time. For systems involving this compound, MD simulations can elucidate the spatial arrangement of ions, the formation of ion pairs and larger aggregates, and the extent of the hydrogen-bonding network.

Key properties that can be calculated from MD simulations include radial distribution functions, which describe the local structure around a given ion, as well as transport properties like self-diffusion coefficients and viscosity. nih.govacs.org Simulating the ionic liquid with dissolved substrates can also reveal how the solvent structures itself around reactant molecules, providing clues about the reaction mechanism. A known challenge in simulating ionic liquids is the accurate representation of intermolecular forces; often, force fields are refined by scaling ionic charges to better reproduce experimental properties like viscosity and diffusion constants. nih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of this compound. These methods are used to calculate the geometry of the ions, the distribution of electron density, and the energies of molecular orbitals. Such calculations provide precise information on bond lengths, bond angles, and the partial charges on each atom within the [BZMIM]+ cation and the Br- anion.

This information is critical for developing accurate force fields used in molecular dynamics simulations. acs.org Furthermore, QM calculations can determine the energetic favorability of different ion conformations and the strength of intermolecular interactions, such as the C-H···Br hydrogen bonds. By modeling the interaction between the ionic liquid and a substrate molecule, QM methods can be used to calculate reaction energy profiles, identify transition states, and compute activation energies, thereby providing a detailed picture of the catalytic process at the electronic level.

A primary focus of computational modeling of this compound is to characterize the complex network of intermolecular interactions. The dominant forces include strong electrostatic (or Coulombic) interactions between the cation and anion, supplemented by van der Waals forces and hydrogen bonding. researchgate.net The crystal structure explicitly shows short C-H···Br contacts, which represent the most significant hydrogen bonds. nih.govresearchgate.net

Computational models aim to quantify the strength and dynamics of these interactions. MD simulations can reveal the lifetime of hydrogen bonds and the rate of ion exchange between coordination shells. acs.org QM calculations can provide highly accurate values for the binding energies of ion pairs and small clusters. arxiv.org By combining these approaches, researchers can build a detailed model of the ionic liquid environment, explaining how the interplay of electrostatic forces and specific hydrogen-bonding interactions governs the liquid's physical properties and its ability to solvate and catalyze chemical reactions.

Degradation Pathways and Thermal Stability Mechanisms

The thermal stability of an ionic liquid is a critical parameter for its application, especially in chemical processes requiring elevated temperatures. The degradation of imidazolium-based ionic liquids can proceed through various pathways, influenced by the nature of both the cation and the anion. For this compound, potential degradation mechanisms include Hofmann-type eliminations and nucleophilic substitution (SN2) reactions where the bromide anion attacks the alkyl groups on the cation.

Thermogravimetric analysis (TGA) is a common technique used to assess thermal stability. Studies on a closely related compound, 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BZMIM][TF2N]), show that its thermal decomposition occurs in two distinct stages. mdpi.com It is plausible that [BZMIM]Br exhibits similarly complex degradation behavior. The accumulation of volatile and non-volatile degradation products, such as substituted imidazoles, benzyl (B1604629) bromide, and methyl bromide, can alter the physicochemical properties of the ionic liquid and lower its decomposition temperature over time. mdpi.com Kinetic analysis of TGA data allows for the determination of activation energies (Ea) and pre-exponential factors (A), which describe the decomposition reactions and can be used to predict the material's stability under various thermal conditions. mdpi.com

| Decomposition Stage | Reaction Model | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (ln(A / s⁻¹)) | Reaction Order (n) |

|---|---|---|---|---|

| Stage 1 | nth-order | 158.3 | 29.5 | 1.3 |

| Stage 2 | nth-order | 161.9 | 25.7 | 1.5 |

Kinetic Analysis of Thermal Decomposition and Runaway Reactions

Information regarding the kinetic parameters, reaction models, and conditions leading to runaway reactions for the thermal decomposition of this compound is not available in the reviewed literature.

Vaporization Mechanisms and Identification of Evolved Species

Specific studies identifying the gaseous species evolved during the heating and decomposition of this compound are not available. While research on other imidazolium halides suggests potential decomposition pathways involving S(N)2 type mechanisms to produce alkyl halides and imidazoles, such analyses have not been specifically published for this compound.

Integration of 1 Benzyl 3 Methylimidazolium Bromide in Advanced Material Science

Development of Functional Materials with Tailored Properties

The tailored synthesis of materials with specific, enhanced properties is a cornerstone of modern material science. 1-Benzyl-3-methylimidazolium (B1249132) bromide serves as a key additive or precursor in developing materials with improved ionic conductivity and stability, and in the fabrication of advanced hybrid materials.

Ionic liquids are well-regarded for their potential to enhance ionic conductivity in solid-state electrolytes. While research has extensively used the 1-benzyl-3-methylimidazolium cation with other anions, the principles highlight its significant role. In one study, a solid molecular ionic composite electrolyte was developed for Li-ion batteries using the related ionic liquid 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [(Bn)mim][TFSI], in a polymer matrix. nih.govacs.orgresearchgate.net The presence of the benzyl (B1604629) group was found to promote the homogeneity of the electrolyte membrane through π–π interactions. nih.govacs.org These composite membranes demonstrated exceptional electrochemical properties, including high conductivity and stability, with a capacity of 150 mAh/g in a LiFePO₄-Li half-cell, which is near the theoretical maximum. researchgate.net

The stability imparted by this ionic liquid is also leveraged in other applications. For instance, 1-Benzyl-3-methylimidazolium bromide has been introduced into perovskite precursors for use in inverted perovskite solar cells. acs.org Here, it acts as a multifunctional additive to reduce bulk defects and inhibit ion migration, significantly enhancing the stability of the device. acs.org From a chemical stability perspective, studies on this compound have shown that while the base compound can degrade under strongly alkaline conditions, its stability can be dramatically improved through substitution on the imidazolium (B1220033) ring, offering a pathway to design more robust materials for specific environments. acs.org Furthermore, [BzMIM]Br has been used as a precursor in the synthesis of highly efficient Fe-N/C catalysts for the oxygen reduction reaction. The versatile configuration of the imidazolium-based precursor allows for the modulation of the final catalyst's structure, including its electrical conductivity and the nature of its nitrogen dopants. rsc.org

| Component Percentage | Ionic Conductivity | Capacity (LFP-Li half-cell) |

| 10% PBDT, 80% [(Bn)mim][TFSI], 10% LiTFSI | High | 150 mAh/g |

| 10% PBDT, 75% [(Bn)mim][TFSI], 15% LiTFSI | - | - |

| 10% PBDT, 70% [(Bn)mim][TFSI], 20% LiTFSI | - | - |

Table 1. Composition and performance of a solid electrolyte membrane incorporating the 1-benzyl-3-methylimidazolium ([Bn]mim⁺) cation. This demonstrates the potential for creating materials with high ionic conductivity and stability. Data sourced from ACS Omega. researchgate.net

The ability of the benzyl group on the 1-benzyl-3-methylimidazolium cation to engage in non-covalent interactions makes it an effective component in the fabrication of hybrid and composite materials. As mentioned, its use as an additive in perovskite solar cells is a prime example of a hybrid material system where it passivates uncoordinated Pb²⁺ cations, enhancing device performance and stability. acs.org

Moreover, the π-π stacking capability of the benzyl ring makes [BzMIM]Br an effective stabilizer for carbon-based nanomaterials. It has been identified as a potential stabilizer for graphene, preventing the aggregation of graphene nanosheets through these interactions. nih.gov This is crucial for creating homogeneous graphene-polymer composites or other graphene-based hybrid materials where the full potential of the nanomaterial's properties can be realized. The development of solid electrolytes for batteries, which combine a polymer matrix like poly(2,2′-disulfonyl-4,4′-benzidine terephthalamide) (PBDT) with an ionic liquid containing the 1-benzyl-3-methylimidazolium cation, further illustrates its role in creating advanced composite materials. nih.govacs.org

Nanomaterial Synthesis and Morphology Control

Ionic liquids can act as solvents, templates, or capping agents in the synthesis of nanomaterials, influencing their size, shape, and crystalline structure. This compound has been specifically shown to direct the morphology of zinc oxide (ZnO) nanostructures.

In the synthesis of ZnO nanostructures via a simple reflux method, the choice of ionic liquid has a profound impact on the final product. Research has demonstrated that using this compound as a templating agent leads to the formation of ZnO with a distinct nanosheet morphology. ijnnonline.net The presence of the benzyl group at the N-1 position of the imidazole (B134444) ring is believed to be the primary factor directing this specific structural growth. ijnnonline.net This level of control is essential for producing nanomaterials with properties tailored for specific applications, such as catalysis, sensing, or electronics. The resulting ZnO nanostructures also exhibit altered optical properties, with estimated band gaps in the range of 2.57-2.89 eV, indicating that the ionic liquid can influence the material's electronic structure. ijnnonline.net

The role of [BzMIM]Br extends beyond simply producing one type of morphology. Time-dependent experiments have revealed that the synthesis process can be controlled to create different nanostructures over time. ijnnonline.net Initially, ZnO nanoparticle arrays are formed, which then evolve into the final nanosheet morphology. ijnnonline.net This suggests a possible formation mechanism where the ionic liquid first facilitates the organization of primary nanoparticles and then guides their assembly into larger, two-dimensional sheets. This ability to control the width and diameter of the resulting nanosheets provides a powerful tool for the precise fabrication of nanostructured materials. ijnnonline.net

| Parameter | Observation |

| Ionic Liquid Used | This compound ([BzMIM][Br]) |

| Resulting ZnO Morphology | Nanosheets, Nanoparticle Arrays |

| Key Influencing Factor | Benzyl group on the imidazolium ring |

| Estimated Band Gap | 2.57-2.89 eV |

Table 2. Influence of this compound on the synthesis and properties of Zinc Oxide (ZnO) nanostructures. Data sourced from the International Journal of Nanoscience and Nanotechnology. ijnnonline.net

Polymeric Ionic Liquid Systems and Ionenes Development

Polymeric ionic liquids (PILs) and ionenes are classes of polymers that contain ionic liquid species connected along a polymeric backbone. These materials combine the unique properties of ionic liquids, such as high ionic conductivity and thermal stability, with the mechanical robustness of polymers. The 1-benzyl-3-methylimidazolium moiety is a particularly relevant building block for these advanced polymers.

Ionic liquids with benzylic substituents are considered representative segments for creating poly(ILs) and ionenes. nist.gov The benzylimidazolium cation can be incorporated directly into the main backbone of the polymer, a structure characteristic of ionenes. For example, polyamide (PA) and polyimide (PI) ionenes have been synthesized that feature this structural unit. mdpi.comresearchgate.net The synthesis is often achieved through a Menshutkin reaction involving bis-imidazole monomers and dihalide compounds. mdpi.com

Furthermore, free 1-benzyl-3-methylimidazolium-based ionic liquids can be blended with these ionene polymers. The addition of the free ionic liquid serves as a non-covalent crosslinker and can induce significant structural changes within the ionene matrix. mdpi.com These changes are driven by a combination of ionic interactions, hydrogen bonding, and π-π stacking, modulating the material's final properties. This approach allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymeric systems, opening up applications in areas such as gas separation membranes and advanced electrolytes. researchgate.net

Interactions of 1 Benzyl 3 Methylimidazolium Bromide in Solution and Complex Systems

Solvation Behavior and Solute-Solvent Interactions

The solvation of [BenzMIm]Br involves the disruption of its ionic lattice and the formation of new interactions between its ions and the solvent molecules. The structure of the compound in its solid state reveals discrete 1-benzyl-3-methylimidazolium (B1249132) cations and bromide anions connected by short C—H⋯Br contacts. nih.govresearchgate.net These contacts, with distances as short as 2.740 Å, are indicative of hydrogen bonding, which plays a significant role alongside Coulombic forces in defining the interactions within the IL and with solvent molecules. nih.govresearchgate.net

While specific studies on binary mixtures of 1-benzyl-3-methylimidazolium bromide are not extensively detailed in the reviewed literature, the behavior of analogous imidazolium-based ILs provides significant insight into the expected molecular interactions. Studies on binary mixtures of ILs like 1-butyl-3-ethylimidazolium bromide with alcohols such as methanol and ethanol reveal strong ion-alcohol interactions. researchgate.net These interactions are often indicated by negative excess molar volumes, which suggest that the volume of the mixture is less than the sum of the individual component volumes. This contraction is attributed to efficient packing of molecules due to differences in size and shape, as well as the formation of hydrogen bonds between the IL and the solvent. researchgate.netnih.gov

In such mixtures, the disruption of the solvent's self-association (e.g., the hydrogen-bond network in alcohols) and the formation of new, weaker hydrogen bonds between the solvent and the IL ions are key processes. nih.gov For [BenzMIm]Br, interactions in a polar, protic solvent would likely involve the bromide anion acting as a hydrogen bond acceptor and specific hydrogen atoms on the imidazolium (B1220033) ring acting as donors. The presence of the benzyl (B1604629) group would introduce van der Waals and π-π stacking interactions, further influencing the mixture's thermodynamic properties.

Table 1: Excess Molar Volumes (VE) for Binary Mixtures of an Analogous Imidazolium IL with Alcohols at 298.15 K

| Component 2 | IL Mole Fraction (xIL) at Minimum VE | Minimum VE (cm3·mol-1) | Interpretation |

|---|---|---|---|

| Methanol | ~0.3 | -1.6 | Strong ion-alcohol interactions and efficient molecular packing. researchgate.net |

| Ethanol | ~0.3 | -1.3 | Significant attractive interactions, slightly less pronounced than with methanol. researchgate.net |

Data derived from studies on the analogous compound 1-butyl-3-ethylimidazolium bromide.

The structure of both the cation and the anion is fundamental to the interaction dynamics in ionic liquids. nih.govacs.org For this compound, several structural features are critical:

The Cation ([BenzMIm]+) :

Imidazolium Ring : The aromatic ring is the core of the cation, and its acidic protons, particularly at the C2 position, can form hydrogen bonds with anions or solvent molecules. researchgate.net

Benzyl Group : This bulky, nonpolar group introduces steric hindrance and allows for π-π stacking and van der Waals interactions. This is in contrast to ILs with simple alkyl chains, where structural organization is primarily driven by the segregation of polar and nonpolar domains. acs.org The orientation of the benzyl group relative to the imidazolium ring influences the cation's ability to pack efficiently. nih.gov

Methyl Group : The N-methyl group contributes to the cation's asymmetry, which can disrupt crystal packing and lower the melting point compared to more symmetrical cations. acs.org

The Anion (Br-) :

Bromide : As a small, monatomic anion, bromide has a relatively high charge density and is a strong hydrogen bond acceptor. The strength of the interaction between the cation and anion is heavily dependent on the anion's properties. nih.gov The anion's ability to form hydrogen bonds is a key factor in the IL's hydrophilicity and its interaction with protic solvents. nih.govrsc.org

The interplay between these features dictates the IL's macroscopic properties. The combination of the bulky benzyl group and the small, strongly coordinating bromide anion results in a balance of electrostatic forces, hydrogen bonding, and dispersive forces that govern the liquid's structure and dynamics. researchgate.net

Interfacial Phenomena and Surfactant-Like Behavior

The molecular structure of this compound, featuring a polar imidazolium headgroup and a nonpolar benzyl tail, imparts amphiphilic character, suggesting potential for surfactant-like behavior. Such ionic liquids are often termed surface-active ionic liquids (SAILs). This behavior is particularly relevant in applications involving interfaces, such as in enhanced oil recovery (EOR).

Enhanced oil recovery techniques aim to increase the amount of crude oil that can be extracted from a reservoir beyond what is achievable through primary and secondary recovery methods. cam.ac.ukmdpi.com Chemical EOR often involves injecting surfactants to mobilize trapped oil. SAILs are of interest due to their stability in harsh reservoir conditions (high temperature and salinity) and their tunable properties. cup.edu.cn

The primary mechanism by which [BenzMIm]Br, acting as a SAIL, would contribute to EOR is through the reduction of interfacial tension (IFT) between the crude oil and the injection fluid (brine). uib.no A significant reduction in IFT to ultra-low values (typically < 10-2 mN/m) lowers the capillary forces that trap oil droplets within the porous rock structure, allowing them to be displaced and recovered. bioenzymerecovery.com Studies on analogous long-chain imidazolium bromides, such as 1-hexadecyl-3-methylimidazolium bromide (C16mimBr), have demonstrated their ability to achieve ultra-low IFT, particularly when combined with an alkali like monoethanolamine. mdpi.com

Table 2: Interfacial Tension (IFT) Reduction by an Analogous Alkali-SAIL System

| System | Conditions | Achieved IFT (mN/m) |

|---|---|---|

| ETA + C16mimBr | Aqueous Solution | 7.6 × 10-3 |

| ETA + C16mimBr | In presence of salt | 2.3 × 10-3 |

Data from a study on an alkali-surfactant system using the analogous SAIL 1-hexadecyl-3-methylimidazolium bromide (C16mimBr) and monoethanolamine (ETA). mdpi.com

Beyond IFT reduction, another critical EOR mechanism is wettability alteration. Many oil reservoirs, particularly carbonate formations, are initially oil-wet, meaning the oil preferentially adheres to the rock surface, making it difficult to displace with water. Cationic surfactants like [BenzMIm]Br can adsorb onto the negatively charged surface of carbonate rocks. mdpi.com This adsorption can alter the surface from oil-wet to water-wet. When the rock becomes more water-wet, the adhesive forces holding the oil to the surface are weakened, facilitating its release and improving the sweep efficiency of the waterflood. bioenzymerecovery.commdpi.com

Furthermore, the surfactant properties of [BenzMIm]Br enable it to act as an emulsifier, stabilizing oil-in-water emulsions. The formation of stable emulsions can improve macroscopic sweep efficiency by blocking high-permeability channels in the reservoir and diverting the injection fluid into previously unswept, oil-rich zones. Research on similar alkali-SAIL systems has confirmed their ability to form stable emulsions, which is beneficial for oil recovery in high-temperature reservoirs. mdpi.com

Green Chemistry Principles and Sustainable Applications of 1 Benzyl 3 Methylimidazolium Bromide

Design of Environmentally Benign Chemical Processes

The design of chemical processes that are inherently safer and more environmentally friendly is a cornerstone of green chemistry. 1-Benzyl-3-methylimidazolium (B1249132) bromide contributes to this objective primarily through its role as a green solvent, which can lead to the reduction of volatile organic compound (VOC) usage and offers opportunities for recyclability.

A significant advantage of 1-benzyl-3-methylimidazolium bromide, and ionic liquids in general, is their negligible vapor pressure. mdpi.comfrontiersin.org Traditional organic solvents are often volatile, contributing to air pollution, health hazards, and safety risks due to flammability. The low volatility of this compound means that its emission into the atmosphere is minimal, thereby reducing the environmental and health impacts associated with VOCs. hidenisochema.com This characteristic allows for cleaner air in manufacturing facilities and the surrounding environment, aligning with the green chemistry principle of preventing waste and pollution at the source.

The physical state of this compound, which is a supercooled, highly viscous transparent liquid at ambient conditions with a relatively low melting point of 72°C, further enhances its utility as a solvent in a variety of chemical reactions. nih.govresearchgate.net Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile alternative to many conventional solvents. frontiersin.org

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrN₂ | alfa-chemistry.com |

| Molecular Weight | 253.14 g/mol | alfa-chemistry.com |

| Melting Point | 72°C | nih.gov |

| Physical State at RT | Supercooled, highly viscous liquid | nih.govresearchgate.net |

| Vapor Pressure | Negligible | mdpi.comfrontiersin.org |

This interactive table summarizes key properties of this compound.

Various methods have been developed for the recycling of ionic liquids, including distillation, extraction, and membrane separation. researchgate.net The choice of method depends on the specific ionic liquid, the reactants, and the products of the reaction. For instance, in some cases, the product can be separated from the ionic liquid by extraction with a less polar solvent, leaving the ionic liquid to be reused in subsequent batches. rsc.org While specific recycling data for this compound is not extensively detailed in the literature, the general principles of imidazolium (B1220033) IL recycling are applicable. The success of recycling is often contingent on the stability of the ionic liquid under the reaction conditions. It has been noted that some imidazolium-based ILs may face challenges in recycling when used in reactions carried out under highly basic conditions or at high temperatures.

Contribution to Waste Valorization Strategies

Waste valorization, the process of converting waste materials into more useful products, is a key strategy for achieving a circular economy. Imidazolium-based ionic liquids have shown significant promise in the valorization of lignocellulosic biomass, a renewable and abundant waste stream from agriculture and forestry. researchgate.netnbinno.com These ionic liquids can selectively dissolve and fractionate the components of lignocellulose (cellulose, hemicellulose, and lignin), allowing for their conversion into biofuels, biochemicals, and other value-added products. mdpi.commdpi.com

While specific studies on the use of this compound for biomass pretreatment are not widely available, the behavior of analogous imidazolium-based ionic liquids provides a strong indication of its potential in this area. For example, other 1-alkyl-3-methylimidazolium bromides have been successfully employed for the deconstruction of lignocellulosic materials. frontiersin.org The bromide anion, in particular, has been shown to be effective in disrupting the complex hydrogen-bonding network of cellulose. frontiersin.org

The table below illustrates the potential of imidazolium-based ionic liquids in the pretreatment of lignocellulosic biomass, which is a likely application for this compound.

Illustrative Efficacy of Imidazolium-Based ILs in Lignocellulose Pretreatment:

| Ionic Liquid | Biomass Source | Pretreatment Conditions | Outcome |

| [Emim][Br] | Water Hyacinth | Not specified | Significant disruption of cellulose structure |

| [Bmim][Br] | Not specified | Not specified | Effective in biomass fractionation |

| [Amim][Br] | Not specified | Not specified | Used in lignocellulose processing |

This interactive table provides examples of the application of similar imidazolium-based ionic liquids in biomass valorization, suggesting the potential of this compound in this field.

Future Perspectives in Sustainable Chemical Technologies

The future of sustainable chemical technologies will likely see an expanded role for functionalized and task-specific ionic liquids like this compound. The ability to tune the properties of ionic liquids by modifying their cation and anion allows for the design of solvents and catalysts tailored for specific applications. hidenisochema.commdpi.com

Future research may focus on the development of "task-specific" ionic liquids where the this compound structure is modified to enhance its performance in particular applications. sustainability-directory.comresearchgate.net For example, functional groups could be added to the cation or anion to improve catalytic activity, enhance selectivity, or facilitate easier recycling.

Emerging applications for such ionic liquids include:

Carbon Capture and Storage (CCS): The tunability of ionic liquids makes them promising candidates for the efficient capture of CO₂ from industrial flue gases. nbinno.com

Biorefineries: As the world transitions away from fossil fuels, ionic liquids will play a crucial role in the development of integrated biorefineries that convert biomass into a wide range of products. tudelft.nl

Advanced Materials: The use of ionic liquids in the synthesis of novel polymers and nanomaterials with enhanced properties is an active area of research.

The continued exploration of the fundamental properties and applications of this compound and other ionic liquids will be essential in realizing their full potential to contribute to a more sustainable chemical industry.

Q & A

Q. What is the optimized synthesis protocol for 1-benzyl-3-methylimidazolium bromide, and what are the critical factors influencing yield?

The compound is synthesized by reacting N-methylimidazole with benzyl bromide in ethyl acetate under ambient conditions. Key steps include:

- Dropwise addition of benzyl bromide to stirred N-methylimidazole to ensure controlled exothermicity.

- Post-reaction overnight crystallization, followed by repeated washing with ethyl acetate to remove unreacted precursors .

- Vacuum drying to achieve high purity (85% yield). Factors affecting yield include reactant stoichiometry, solvent choice, and washing efficiency. Lower yields may result from incomplete reaction or residual impurities .

Q. How is the crystal structure of this compound characterized, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key parameters include:

- Orthorhombic crystal system (space group Pbca) with lattice parameters a = 10.9070 Å, b = 18.8993 Å, c = 21.6608 Å, and V = 4465.0 ų .

- Data collection using a Bruker APEXII CCD diffractometer (MoKα radiation) and refinement via SADABS for absorption correction .

- Structural analysis reveals two distinct cation conformers with phenyl-imidazolium dihedral angles of 80.47° and 84.02°, influencing intermolecular C–H⋯Br interactions (2.74 Å) .

Q. What are the basic physicochemical properties of this ionic liquid, and how are they measured?

- Melting point : 72°C, determined via differential scanning calorimetry (DSC) .

- Viscosity : Highly viscous supercooled liquid at room temperature, measured using rheometry .

- Purity : Validated via elemental analysis (C, H, N, Br) and H NMR (e.g., imidazole protons at δ 7.72, 7.81, 9.31 ppm in DMSO-d6) .

Advanced Research Questions

Q. How do structural variations in the cation (e.g., benzyl vs. alkyl substituents) impact the compound’s electrochemical and catalytic behavior?

- The benzyl group enhances π-π interactions in catalytic systems, as seen in Fe–N/C catalysts derived from this ionic liquid, which show improved oxygen reduction reaction (ORR) activity due to stabilized metal centers .

- Compared to alkyl-substituted analogs (e.g., 1-butyl-3-methylimidazolium bromide), the aromatic substituent lowers melting points and increases hydrophobicity, affecting solvent compatibility .

Q. What mechanisms explain the thermal decomposition of this compound, and how do they compare to other imidazolium salts?

- Thermal degradation occurs via alkyl abstraction (S2 mechanism), producing benzyl bromide and methylimidazole derivatives. Activation enthalpies (ΔH) for analogous systems (e.g., 1-ethyl-3-methylimidazolium bromide) are ~116–123 kJ/mol .

- The benzyl group’s stability reduces carbene formation compared to alkyl-substituted salts, as confirmed by mass spectrometry and ab initio thermodynamics .

Q. How can this ionic liquid be utilized in designing advanced materials, such as boron-nitrogen co-doped carbon matrices?

- As a precursor, it reacts with sodium tetraphenylborate to form tailored salts (e.g., [(Bn)mim][BPh]), which are lyophilized and pyrolyzed to create B,N-co-doped carbon. Key steps include:

- Anion exchange in acetonitrile .

- Removal of halide byproducts (NaCl/NaBr) via AgNO precipitation .

- Controlled pyrolysis under inert atmospheres to preserve heteroatom doping .

Q. How do crystallographic data resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

- Discrepancies in melting points may arise from polymorphism or impurities. SCXRD confirms a single orthorhombic phase, but supercooling behavior (evidenced by viscous liquid persistence at ambient conditions) complicates thermal measurements .

- Methodological consistency (e.g., heating rate in DSC) and sample purity (validated via NMR/XRD) are critical for reproducibility .

Methodological Considerations

Q. What strategies are recommended for resolving low yields in scaled-up syntheses?

- Optimize stoichiometry (e.g., excess benzyl bromide to drive quaternization).

- Use reflux conditions or microwave-assisted synthesis to accelerate reaction kinetics .

- Implement gradient cooling to enhance crystallization efficiency .

Q. How can computational modeling complement experimental data in predicting intermolecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.